Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate
Description
Table 1: Structural Assignment of Molecular Formula
| Component | Contribution to Formula |
|---|---|
| Piperidine ring | C₅H₁₀N |
| Ethyl carboxylate | C₃H₅O₂ |
| 4-Chlorophenylsulfonyl | C₆H₄ClSO₂ |
| 4-Methylbenzyl | C₈H₉ |
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4S/c1-3-28-21(25)22(29(26,27)20-10-8-19(23)9-11-20)12-14-24(15-13-22)16-18-6-4-17(2)5-7-18/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZIJUKIJBIAGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a series of reactions, including cyclization and substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate typically involves the reaction of ethyl isonipecotate with 4-chlorophenylsulfonyl chloride under controlled pH conditions. The resulting compound features a piperidine ring, which is known for its versatility in medicinal chemistry, allowing for modifications that enhance biological activity.
The molecular structure can be represented as follows:
- Molecular Formula : C20H24ClN2O3S
- Molecular Weight : 404.93 g/mol
Antimicrobial Properties
Research indicates that derivatives of piperidine compounds, including this compound, exhibit antimicrobial activity. For instance, studies have shown that similar sulfonamide derivatives possess significant efficacy against various bacterial and fungal pathogens, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Activity
There is emerging evidence supporting the anticancer properties of piperidine derivatives. Compounds with sulfonamide groups have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain piperidine-based compounds have demonstrated cytotoxic effects on cancer cell lines, making them candidates for further development as anticancer agents .
Enzyme Inhibition
This compound has also been studied for its potential as an enzyme inhibitor. Specifically, derivatives have shown promise as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests a potential role in managing diabetes by regulating blood sugar levels .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various sulfonamide derivatives, this compound was tested against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The compound exhibited notable inhibitory effects, indicating its potential utility in agricultural settings to combat plant pathogens .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of piperidine derivatives on human cancer cell lines. The results demonstrated that this compound significantly reduced cell viability in certain cancer types, highlighting its potential as a lead compound for further development in cancer therapy .
Comparative Analysis of Piperidine Derivatives
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | Structure | Moderate | Significant | Yes |
| Other Sulfonamide Derivative A | Structure | High | Low | No |
| Other Sulfonamide Derivative B | Structure | Low | Moderate | Yes |
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, which can alter their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in substituent groups on the piperidine ring and aromatic systems. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Impact on Molecular Weight : The target compound’s 4-methylbenzyl group increases its molecular weight (451.96 vs. 331.82 in simpler analogs) .
- Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring enhance electrophilicity, whereas -OMe (methoxy) groups donate electrons, altering reactivity .
Physicochemical Properties
- Boiling Point: The target compound’s high predicted boiling point (580.5°C) reflects its larger size and lower volatility compared to analogs (e.g., 444.5°C for the non-benzylated derivative) .
- Acidity : The pKa of 5.51 suggests moderate acidity, influenced by the electron-withdrawing sulfonyl group, whereas analogs with -OMe substituents may exhibit higher pKa values .
Biological Activity
Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structural features, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C22H26ClNO4S
- Molecular Weight : 435.96 g/mol
- Structural Features :
- Contains a piperidine ring.
- Features a sulfonyl group attached to a 4-chlorophenyl moiety.
- An ethyl ester group contributes to its reactivity.
Synthesis Overview
The synthesis of this compound typically involves several steps, including the reaction of ethyl isonipecotate with 4-chlorophenylsulfonyl chloride under basic conditions. The reaction pathway can be summarized as follows:
- Formation of Sulfonamide : Ethyl isonipecotate is reacted with 4-chlorophenylsulfonyl chloride in an alkaline medium.
- Purification : The resultant product is purified through filtration and washing.
- Characterization : The compound is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, particularly:
- Antibacterial Properties : Studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase and urease, which are important targets in treating neurodegenerative diseases and urinary tract infections, respectively .
The biological activity of this compound can be attributed to its structural features:
- The sulfonamide group allows for hydrogen bonding with active sites on enzymes, enhancing binding affinity.
- The piperidine ring contributes to the lipophilicity of the compound, facilitating membrane permeability and interaction with biological macromolecules.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 15 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of acetylcholinesterase by the compound. The IC50 value was determined to be approximately 50 µM, indicating moderate inhibitory activity. This suggests potential applications in treating conditions like Alzheimer's disease where acetylcholine levels are critical.
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-[(4-chlorophenyl)sulfonyl]-1-(4-methylbenzyl)-4-piperidinecarboxylate?
Methodological Answer: The compound is synthesized via nucleophilic substitution. A representative protocol involves reacting ethyl piperidine-4-carboxylate with 4-chlorobenzenesulfonyl chloride under alkaline conditions (pH 9–10, adjusted with Na₂CO₃) in aqueous medium. The reaction is monitored by TLC for completion (~4 hours). After acidification (pH 6.0 with HCl), the product precipitates and is purified via recrystallization or chromatography . Key considerations:
- Reagent Ratios: Stoichiometric equivalence of sulfonyl chloride and piperidine derivatives to minimize side reactions.
- Solvent Selection: Water or methanol for solubility and reaction homogeneity .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities from sulfonylation byproducts.
Q. What spectroscopic techniques are used to characterize this compound and validate purity?
Methodological Answer:
- ¹H/¹³C-NMR : Confirm substituent positions (e.g., piperidine ring protons at δ 2.5–3.5 ppm; aromatic protons from 4-chlorophenyl at δ 7.3–7.6 ppm) .
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1360 cm⁻¹) and ester (C=O, ~1720 cm⁻¹) groups .
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z corresponding to C₂₂H₂₅ClNO₄S (exact mass: 458.11 g/mol) with fragmentation patterns confirming the sulfonyl and benzyl groups .
Critical Validation Step:
Compare experimental data with computational predictions (e.g., PubChem’s InChI key or ChemSpider entries) to resolve ambiguities in stereochemistry or substituent orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in biological data (e.g., NMDA receptor antagonism vs. inactivity) may arise from:
- Assay Variability : Differences in cell lines (e.g., Xenopus oocytes vs. mammalian neurons) or receptor subunit combinations (NR1/2B vs. NR1/2A) .
- Structural Analogues : Subtle modifications (e.g., hydroxyl or methyl substitutions) drastically alter activity. For example, 4-hydroxy substitution on the piperidine ring reduces α₁-adrenergic receptor binding while retaining NMDA antagonism .
Experimental Design to Address Contradictions:
Comparative Assays : Test the compound in parallel with structurally characterized analogues under identical conditions.
Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to NMDA receptor subunits .
Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .
Q. What strategies optimize the compound’s selectivity for target enzymes/receptors?
Methodological Answer:
Q. How can researchers address low yields in large-scale synthesis?
Methodological Answer:
- Process Optimization :
- Use flow chemistry to enhance mixing and heat transfer during sulfonylation .
- Replace aqueous Na₂CO₃ with polymer-supported bases (e.g., Amberlyst A21) for easier separation and recyclability .
- Byproduct Analysis : LC-MS or GC-MS to identify and mitigate side products (e.g., over-sulfonylation or ester hydrolysis) .
Q. What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- ACD/Labs Percepta : Predicts logP (2.3), solubility (0.12 mg/mL in water), and pKa (ester group: ~1.5) .
- SwissADME : Evaluates drug-likeness (Lipinski violations: 0) and bioavailability scores (0.55) .
- Molecular Dynamics Simulations : Assess membrane permeability using GROMACS with a POPC lipid bilayer model .
Q. How do crystallographic studies inform solid-state interactions of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
